4-(5-(4-Fluorophenyl)furan-2-yl)but-3-en-2-one
Description
4-(5-(4-Fluorophenyl)furan-2-yl)but-3-en-2-one is a synthetic organic compound featuring a conjugated enone system (but-3-en-2-one) linked to a furan ring substituted at the 5-position with a 4-fluorophenyl group. This structure combines electron-withdrawing (fluorophenyl) and electron-donating (furan) moieties, making it a valuable scaffold for studying structure-activity relationships (SAR) in medicinal chemistry and materials science. The fluorophenyl group enhances metabolic stability and lipophilicity, while the furan ring contributes to π-π stacking interactions, which are critical in biological target binding .
Properties
Molecular Formula |
C14H11FO2 |
|---|---|
Molecular Weight |
230.23 g/mol |
IUPAC Name |
(E)-4-[5-(4-fluorophenyl)furan-2-yl]but-3-en-2-one |
InChI |
InChI=1S/C14H11FO2/c1-10(16)2-7-13-8-9-14(17-13)11-3-5-12(15)6-4-11/h2-9H,1H3/b7-2+ |
InChI Key |
ALPOUXTXBYWRCK-FARCUNLSSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=C(O1)C2=CC=C(C=C2)F |
Canonical SMILES |
CC(=O)C=CC1=CC=C(O1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(5-(4-Fluorophenyl)furan-2-yl)but-3-en-2-one can be achieved through various synthetic routes. One common method involves the aldol condensation of furfural or its derivatives with appropriate ketones. For instance, furfural can be reacted with 4-fluorobenzaldehyde in the presence of a base to form the desired product . The reaction conditions typically involve the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation process .
Chemical Reactions Analysis
4-(5-(4-Fluorophenyl)furan-2-yl)but-3-en-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or alkanes.
Substitution: The furan ring and the fluorophenyl group can undergo electrophilic and nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols .
Scientific Research Applications
4-(5-(4-Fluorophenyl)furan-2-yl)but-3-en-2-one has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, furan derivatives are studied for their potential antimicrobial, antiviral, and anticancer activities.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(5-(4-Fluorophenyl)furan-2-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound’s furan ring and fluorophenyl group allow it to bind to various enzymes and receptors, leading to its biological effects. For example, the compound may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial activity . Additionally, its interaction with cellular receptors can modulate signaling pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in substituents on the furan or aryl groups, focusing on synthesis, physicochemical properties, and biological activities.
Substituent Variations on the Furan Ring
The hydroxymethyl-substituted analog exhibits notable antioxidant activity, suggesting that polar substituents may favor radical scavenging .
Substituent Variations on the Aryl Group
Analysis: Direct attachment of a 4-fluorophenyl group to the enone (A6) results in cytotoxicity, likely due to increased electrophilicity of the α,β-unsaturated ketone. In contrast, the fluorophenyl group on the furan in the target compound may modulate electron density more subtly, balancing reactivity and stability .
Hybrid Structures with Heterocycles
Analysis : Hybridization with thiazole (e.g., ) introduces hydrogen-bonding capacity (via hydrazone or amide groups), improving target specificity. However, the target compound’s simpler structure may offer synthetic advantages and reduced toxicity .
Structural and Electronic Insights
- Planarity : X-ray crystallography of related fluorophenyl-furan derivatives (e.g., ) shows near-planar conformations, except for perpendicular orientations of one fluorophenyl group. This flexibility may influence binding to biological targets .
- This contrasts with electron-donating groups (e.g., hydroxymethyl), which increase reactivity .
Biological Activity
4-(5-(4-Fluorophenyl)furan-2-yl)but-3-en-2-one, a compound with a unique structure featuring both furan and fluorophenyl groups, has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity, including antibacterial and anticancer properties, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
It possesses a molecular weight of approximately 220.23 g/mol, with a melting point that varies based on purity and formulation.
Antibacterial Activity
Research indicates that derivatives of furan compounds exhibit significant antibacterial properties. For instance, compounds similar to this compound have been tested against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Escherichia coli | 64 µg/mL |
| 2 | Staphylococcus aureus | 32 µg/mL |
| 3 | Proteus vulgaris | 128 µg/mL |
These findings suggest that the furan ring contributes to the antibacterial efficacy, potentially through mechanisms involving disruption of bacterial cell membranes or interference with metabolic pathways .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Notably, derivatives have shown promising results against human cancer cell lines:
In these studies, the compound's ability to induce apoptosis and inhibit cell proliferation was attributed to its interaction with cellular signaling pathways.
Case Study 1: Antibacterial Efficacy
In a study published in the International Journal of Advanced Biological and Biomedical Research, researchers synthesized several furan derivatives, including our compound of interest. The study demonstrated that the compound effectively inhibited growth in multiple bacterial strains, outperforming traditional antibiotics like streptomycin in certain tests .
Case Study 2: Anticancer Activity
A separate investigation focused on the anticancer effects of furan derivatives against HeLa cells. The study revealed that treatment with the compound led to significant reductions in cell viability, suggesting its potential as a therapeutic agent for cervical cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
